CLOFLUMIDE
Description
Properties
CAS No. |
104821-36-5 |
|---|---|
Molecular Formula |
C21H23ClFN3OS.CH4O3S |
Molecular Weight |
516.055 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Cloflumide
Advanced Synthetic Routes for CLOFLUMIDE and its Core Structure
The synthesis of this compound involves the construction of its complex tricyclic dibenzo[b,f]thiepin (B8686691) core structure and the introduction of the piperazine (B1678402) and propanamide moieties. A reported method for obtaining this compound involves the reaction of 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin with 3-(1-piperazinyl)propionamide. grafiati.comcas.czresearchgate.netsciencegate.app This reaction is a key step in assembling the final this compound molecule. The core structure, 10,11-dihydrodibenzo[b,f]thiepin, can be synthesized through various routes, often involving cyclization reactions to form the fused ring system.
Chemo-selective Approaches in this compound Synthesis
Chemo-selectivity in this compound synthesis is crucial for ensuring that reactions occur at desired functional groups without affecting others. Given the presence of chlorine, fluorine, sulfur, nitrogen, and amide functionalities in the molecule, synthetic strategies must employ reagents and conditions that differentiate between these groups. While specific detailed chemo-selective approaches for this compound synthesis are not extensively detailed in the provided results, the reported synthesis route suggests a selective nucleophilic substitution reaction between the piperazine nitrogen of 3-(1-piperazinyl)propionamide and the activated position on the 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin core. grafiati.comcas.czresearchgate.netsciencegate.app Achieving selectivity in the functionalization of the dibenzo[b,f]thiepin ring system, particularly concerning the halogen substituents and the sulfur atom, is paramount for a successful synthesis.
Stereoselective and Asymmetric Synthesis Methodologies for this compound Isomers
The chemical structure of this compound (C₂₁H₂₃ClFN₃OS) contains a chiral center at the 10,11-dihydrodibenzo[b,f]thiepin core where the piperazine moiety is attached. This chiral center allows for the existence of stereoisomers. uni.lu Stereoselective or asymmetric synthesis methodologies are employed to preferentially produce one stereoisomer over others. While the provided search results mention asymmetric synthesis in other contexts, such as photoenzymatic hydroalkylation of olefins or palladium catalysis for cycloalkenone derivatives, specific details on stereoselective or asymmetric synthesis applied directly to this compound or its intermediates are not present. nih.govrsc.orgyoutube.comyoutube.comnih.gov Developing such methods for this compound would typically involve using chiral reagents, catalysts, or auxiliaries to control the stereochemistry of the reaction forming the chiral center.
Catalyst Development and Optimization for this compound Production
Catalysis plays a significant role in many organic synthesis routes, enabling reactions to proceed efficiently and selectively. While the general concept of catalyst development and optimization for chemical production is discussed in the search results in broader contexts like ammonia (B1221849) synthesis or photoredox catalysis, specific catalysts developed or optimized explicitly for the synthesis of this compound are not detailed. fufaton.comhichem.comnih.govrsc.org The reported synthesis route involving the reaction of 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin with 3-(1-piperazinyl)propionamide might utilize catalytic conditions, but the specific catalysts used are not mentioned in the provided snippets. grafiati.comcas.czresearchgate.netsciencegate.app Optimization efforts in chemical production often focus on improving yield, purity, reaction rate, and reducing by-products, potentially through catalyst modification or reaction condition tuning. slb.com
Derivatization Strategies for this compound Analogues and Probes
Derivatization of this compound involves modifying its structure to create analogues or probes. This can be done to explore the chemical space around the this compound scaffold for various research purposes.
Rational Design Principles for this compound Structural Modification
Rational design principles for structural modification of compounds like this compound are typically guided by understanding the role of different parts of the molecule. This often involves considering how changes to the dibenzo[b,f]thiepin core, the piperazine ring, or the propanamide group might affect the compound's chemical properties or interactions. While the provided results mention the synthesis of analogues of related compounds like isofloxythepin (B1199062), specific rational design principles applied to this compound modification are not explicitly described. grafiati.com General strategies for structural modification can include altering substituents on the aromatic rings, modifying the linker between the core and the piperazine, or changing the amide functionality. nih.gov
Synthesis of Labeled this compound for Mechanistic Studies (e.g., Isotopic Labeling)
Synthesizing labeled versions of this compound, particularly with isotopes like tritium (B154650) ([³H]), is a common strategy for mechanistic studies, such as investigating its absorption, distribution, metabolism, and excretion. The synthesis of [³H]this compound has been reported for studying its disposition in rats. researchgate.net Isotopic labeling allows researchers to track the compound within a system and understand its chemical transformations over time. This typically involves incorporating the isotope into a precursor molecule at a specific position during the synthesis route. nih.gov
Preparation of this compound Metabolites for Reference Standards (Laboratory-Based)
The preparation of metabolites is essential for various laboratory applications, including analytical method development and biological studies. While direct information on the laboratory preparation of this compound metabolites for reference standards is not extensively detailed in the provided search results, the synthesis of metabolites for related tricyclic neuroleptics, such as isofloxythepin (I), has been reported. cas.cz The isofloxythepin metabolite IV was synthesized via specific acidic and ester intermediates (acids IX and XI, and esters X and XII). cas.cz This suggests that laboratory-based preparation of metabolites for compounds in this class often involves targeted synthesis starting from the parent compound or related structural analogues, employing specific reaction pathways to mimic metabolic transformations.
The broader field of metabolomics highlights the challenges in metabolite identification due to the vast number and structural diversity of metabolites, as well as the limited commercial availability of authentic standards. nih.gov This underscores the importance of laboratory synthesis for obtaining reference standards, particularly for less common or newly identified metabolites. Methods for rapid preparation of metabolite standards, such as straightforward chemical synthesis techniques for sulfated metabolites, demonstrate the approaches used to overcome these limitations and obtain standards for structure validation and chromatographic analysis. nih.gov These laboratory synthesis efforts are crucial for building comprehensive metabolite libraries used in various analytical techniques, including mass spectrometry. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
While specific details regarding the application of green chemistry principles directly to the synthesis of this compound are not present in the provided search results, the general principles are highly relevant to the development of more sustainable synthetic routes for compounds of this nature. Research in sustainable synthesis of biologically active molecules emphasizes the value of developing environmentally friendly chemical processes, particularly in the pharmaceutical industry, which often involves complex multi-step syntheses that can generate significant waste. ugr.es Implementing green chemistry principles in the synthesis of this compound would involve evaluating the current synthetic steps to identify opportunities for improvement, such as using greener solvents, exploring catalytic methods to enhance efficiency and reduce waste, and designing processes that minimize the formation of by-products.
The concept of green synthesis is actively being explored in various chemical fields, including the synthesis of nanoparticles, where methods utilizing plant extracts are being developed as environmentally friendly alternatives to traditional approaches that may involve hazardous chemicals. cureus.comresearchgate.net This broader context illustrates the ongoing efforts across chemistry to adopt more sustainable practices. Applying these principles to the synthesis of this compound would contribute to reducing the environmental impact associated with its production.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cloflumide
Computational Approaches to CLOFLUMIDE SAR and SPR
Computational methods play a significant role in predicting and understanding the relationship between a compound's structure and its activity or properties. These approaches can complement experimental studies and guide the design of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural descriptors of a series of compounds with their biological activity. This involves using statistical methods to find a relationship between numerical representations of molecular structure and a measured activity. ichorlifesciences.com QSAR models can help in identifying key structural features that are important for activity and predict the activity of new, untested this compound derivatives. optibrium.comsemanticscholar.orgmedvolt.ai The process typically involves defining the prediction goal, preparing data with known structures and activities, choosing molecular descriptors that numerically describe the compounds, and training a model using machine learning or statistical methods. optibrium.com
Molecular docking is an in silico technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a biological target (e.g., a protein or enzyme) to form a stable complex. frontiersin.orgresearchgate.net This method estimates the binding affinity and provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target. nih.govnih.gov Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the molecular system, allowing for the exploration of the flexibility of both the ligand and the target and providing a more realistic view of the binding process and complex stability. frontiersin.orgtanaffosjournal.irmdpi.com These simulations can help understand the dynamic nature of this compound's interactions with non-clinical biological systems. researchgate.netnih.gov
Pharmacophore modeling identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a molecule that are necessary for its optimal interaction with a specific biological target and to trigger a biological response. frontiersin.orgcreative-biostructure.comvolkamerlab.org Ligand-based pharmacophore models are derived from a set of known active compounds when the 3D structure of the target is unknown. creative-biostructure.comnih.govjppres.com These models can be used to virtually screen large databases of compounds to identify novel chemical entities with similar biological activity by searching for molecules that match the defined pharmacophore features. creative-biostructure.comnih.govichorlifesciences.com Applying these principles to this compound would involve identifying the crucial features responsible for its activity and using this information to search for or design new compounds with potential for non-clinical target interaction. jppres.combioduro.com
Molecular Docking and Dynamics Simulations for this compound Interactions (Non-Clinical Biological Systems)
Experimental Characterization of this compound Structure-Activity Profiles in Model Systems
Experimental techniques are essential for validating computational predictions and directly characterizing the interactions of this compound with biological targets and model systems.
Biochemical assays are laboratory techniques used to analyze and measure the biological activity of molecules, such as enzymes, proteins, and receptors, often in cell-free systems. ichorlifesciences.comdanaher.comevotec.comnumberanalytics.com These assays can determine how this compound interacts with a specific target, for example, by measuring its effect on enzyme kinetics (e.g., determining inhibition constants like Ki or IC50) or by quantifying its binding affinity to a receptor. danaher.comevotec.com Biophysical assays provide insights into the physical aspects of molecular interactions, such as binding thermodynamics, kinetics, and stoichiometry. ichorlifesciences.comnih.govnih.govreactionbiology.com Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA) can be used to directly measure the binding of this compound to its target and characterize the nature of the interaction. nih.govnih.govreactionbiology.comdrugtargetreview.comnicoyalife.com These assays are crucial for obtaining quantitative data on this compound's interaction with isolated biological components. nih.govnih.govreactionbiology.com
Biochemical and Biophysical Assays for this compound Binding and Modulation (e.g., Enzyme Kinetics, Receptor Binding in Cell-Free Systems)
Conformational Analysis and Spectroscopic Characterization of this compound and its Derivatives
Conformational analysis is a key aspect of understanding molecular behavior, as different spatial arrangements of atoms can significantly influence a molecule's physical, chemical, and biological properties. Spectroscopic techniques provide experimental data that can validate theoretical conformational studies and offer detailed insights into molecular structure and bonding.
Studies on conformational analysis often involve both experimental methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational techniques, like molecular mechanics and density functional theory (DFT) calculations. nih.govupenn.educhemrxiv.orgrsc.org These methods help to identify stable conformers and the energy barriers between them. For flexible molecules like this compound, which contains a piperazine (B1678402) ring and a seven-membered ring system within its structure, various conformations arising from rotations around single bonds and ring puckering are possible. uni.lu
Spectroscopic characterization techniques, including NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the structure and purity of this compound and its derivatives, as well as providing information about their molecular environments and functional groups. uvic.cabtiscience.orgmdpi.comcopernicus.orgnih.govnih.gov
NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the hydrogen and carbon frameworks of a molecule, including chemical shifts, coupling constants, and signal integrations, which are sensitive to the local electronic environment and molecular conformation. uvic.cabtiscience.orgmdpi.comcopernicus.orgnih.govnih.govresearchgate.net For molecules with conformational flexibility, dynamic NMR can be used to study the interconversion between different conformers and determine the associated energy barriers. mdpi.com
IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups present, such as amide C=O and N-H stretches in this compound. uvic.camdpi.comnih.gov Differences in conformation can sometimes lead to subtle changes in vibrational frequencies.
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which is essential for confirming the molecular weight and providing clues about the molecular structure through fragmentation patterns. uvic.camdpi.comcopernicus.orgnih.gov Techniques like high-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, aiding in elemental composition determination. mdpi.com Predicted collision cross-section values from techniques like ion mobility-mass spectrometry can also offer insights into the three-dimensional structure and conformational space occupied by a molecule in the gas phase. uni.luuni.lu
While specific detailed research findings solely focused on the conformational analysis and spectroscopic characterization of this compound and its direct derivatives were not extensively available in the provided search results, the general principles and techniques applied to similar complex organic molecules and their derivatives are well-established. Studies on related compounds, such as other tricyclic systems or piperazine-containing structures, often employ these methods to understand their preferred conformations and structural features. nih.govrsc.orgmdpi.comchemicalpapers.com
For instance, studies on other amide-containing compounds and heterocyclic systems demonstrate the utility of NMR in identifying different conformers arising from restricted rotation around amide bonds or puckering of rings. mdpi.comchemicalpapers.com Crystal structure determination by X-ray diffraction can provide a solid-state snapshot of a molecule's conformation, which can be compared to conformations observed in solution or predicted by computational methods. gnu-darwin.orgeurjchem.comnih.gov
Predicted data for this compound is available on resources like PubChem, including predicted collision cross-section values for various adducts, which can be useful for mass spectrometry-based analysis. uni.lu
Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 420.13072 | 191.3 |
| [M+Na]+ | 442.11266 | 201.8 |
| [M+NH4]+ | 437.15726 | 198.4 |
| [M+K]+ | 458.08660 | 193.3 |
| [M-H]- | 418.11616 | 194.3 |
| [M+Na-2H]- | 440.09811 | 195.4 |
| [M]+ | 419.12289 | 194.3 |
| [M]- | 419.12399 | 194.3 |
Further detailed conformational analysis of this compound would likely involve variable-temperature NMR studies to probe dynamic processes, advanced computational modeling to explore the potential energy surface, and potentially solid-state NMR or X-ray crystallography if suitable crystals can be obtained. Spectroscopic characterization using high-field NMR and high-resolution mass spectrometry would provide the detailed experimental data necessary to support these investigations. btiscience.orgcopernicus.org
Mechanistic Investigations of Cloflumide Action at Molecular and Cellular Levels Non Clinical Contexts
Elucidation of CLOFLUMIDE's Molecular Targets and Binding Dynamics
Understanding how a compound interacts with biological molecules is fundamental to elucidating its mechanism of action. This involves identifying the specific targets that a compound binds to and characterizing the nature of these interactions.
Identification and Validation of Specific Protein, Nucleic Acid, or Lipid Targets
The identification and validation of molecular targets for bioactive small molecules are crucial steps in chemical biology and drug discovery. Various methods exist for this purpose, broadly classified as "top-down" and "bottom-up" approaches. nih.gov Target validation is a critical process to confirm the physiological relevance of newly identified targets. nih.gov This often involves demonstrating direct binding of the small molecule to the target protein and showing that altering the expression or function of the target affects cellular or organismal responses to the molecule. nih.gov However, obtaining complete validation meeting all criteria can be challenging. nih.gov While the general methodologies for identifying protein, nucleic acid, or lipid targets are established, specific validated targets for this compound have not been identified in the reviewed literature.
Kinetics and Thermodynamics of this compound-Target Interactions
The kinetics and thermodynamics of ligand-target binding provide essential information beyond simple affinity measurements, offering insights into the rate constants of association (kon) and dissociation (koff), which can be more predictive of efficacy than thermodynamic quantities alone. csmres.co.uknih.govchemrxiv.org Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to characterize these interactions, providing a full thermodynamic profile and kinetic parameters. europeanpharmaceuticalreview.com Computational strategies, including molecular dynamics (MD) simulations and molecular docking, also play a significant role in estimating kinetic and thermodynamic parameters and providing insights into binding mechanisms. mjpms.inmdpi.comnih.govirbbarcelona.orgfrontiersin.org These computational methods can help predict binding affinity and the orientation of a molecule within a binding site. mjpms.in Despite the availability of these techniques, specific data on the kinetics and thermodynamics of this compound's interactions with potential molecular targets are not available in the gathered information.
Cellular Pathways and Processes Modulated by this compound Exposure (in Model Organisms or Cell Lines)
Investigating the effects of a compound on cellular pathways and processes in model systems provides a broader understanding of its biological impact. Model organisms and cell lines are widely used in research due to their tractability and the evolutionary conservation of many biological processes. nih.govoxinst.combitesizebio.comlindau-nobel.orgnumberanalytics.com
Transcriptomic and Proteomic Profiling in Response to this compound
Transcriptomic and proteomic profiling techniques, such as RNA sequencing and mass spectrometry-based proteomics, allow for the global analysis of gene expression and protein abundance changes in response to a stimulus like exposure to a chemical compound. biorxiv.orgelifesciences.orgcas.czfrontiersin.orgnih.gov These approaches can reveal modulated cellular pathways and processes. Integrated analysis of transcriptomic and proteomic data can provide a more comprehensive view, although correlation between mRNA and protein levels can vary. frontiersin.org While these methods are powerful tools for understanding cellular responses, specific studies detailing the transcriptomic and proteomic changes induced by this compound in model organisms or cell lines were not found in the consulted literature.
Analysis of Metabolic Network Perturbations by this compound (e.g., Glycolysis, TCA Cycle, Pentose (B10789219) Phosphate (B84403) Pathway)
Metabolic networks, including central pathways like glycolysis, the TCA cycle, and the pentose phosphate pathway, are essential for cellular energy production and biosynthesis. utmb.eduresearchgate.netplos.orguthscsa.edulibretexts.org Perturbations in these pathways can have significant consequences for cellular function. Analysis of metabolic network alterations can be performed using various techniques, often integrated with transcriptomic and proteomic data. researchgate.net The pentose phosphate pathway, for instance, is a crucial part of glucose metabolism, producing NADPH and ribose 5-phosphate, important for biosynthetic reactions and antioxidant defense. libretexts.org While the importance of these metabolic pathways is well-recognized, there is no information available regarding specific perturbations caused by this compound exposure.
Metabolism and Biotransformation of Cloflumide Environmental and Non Human Biological Systems
Metabolic Pathways of CLOFLUMIDE in Environmental Microorganisms and Fungi
Specific metabolic pathways of this compound in environmental microorganisms and fungi have not been extensively documented in the provided search results. However, microorganisms and fungi are known to possess diverse enzymatic systems capable of biotransforming a wide range of organic compounds, including xenobiotics. nih.govwikipedia.org Fungi, for instance, are recognized for their metabolic versatility and their ability to produce enzymes that can degrade various substances. wikipedia.orgnih.gov
General microbial and fungal metabolism can involve both Phase I and Phase II type reactions, although the specific enzymes and pathways may differ from those in plants or animals.
Phase I Metabolic Reactions (e.g., Hydroxylation, Dealkylation, Reductive Cleavage)
In environmental microorganisms and fungi, Phase I reactions can include hydroxylation, which adds a hydroxyl group to the molecule; dealkylation, which removes alkyl groups; and reductive cleavage, which breaks chemical bonds through reduction. nih.govsigmaaldrich.com These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases, although other enzymes can also be involved. nih.govsigmaaldrich.com While these types of reactions are generally known to occur in microorganisms and fungi, specific data on how this compound undergoes these transformations in these organisms is not available from the search results.
Phase II Conjugation Reactions (e.g., Acetylation, Methylation, Glucosylation)
Phase II metabolism in microorganisms and fungi can involve conjugation reactions such as acetylation, methylation, and glucosylation. derangedphysiology.comresearchgate.net These reactions attach endogenous molecules to the xenobiotic or its Phase I metabolites, increasing their water solubility and facilitating their excretion or sequestration. derangedphysiology.comresearchgate.net Glucosylation, the attachment of glucose molecules, is a common conjugation reaction in some microorganisms and plants. taylorfrancis.com However, specific details regarding the acetylation, methylation, or glucosylation of this compound by environmental microorganisms or fungi are not provided in the search results.
Biotransformation of this compound in Plants and Invertebrate Model Organisms
Information on the biotransformation of this compound in plants and invertebrate model organisms is limited in the provided search results. Plants are known to metabolize xenobiotics through a variety of enzymatic systems, including cytochrome P450s and transferases, often resulting in hydroxylation, glucosylation, and amino acid conjugation. taylorfrancis.comnih.govplantcelltechnology.commit.edu Invertebrates also possess metabolic enzymes, but the specific pathways for this compound biotransformation in these organisms are not detailed in the search results. nih.gov
Accumulation and Distribution of this compound and Metabolites in Plant Tissues
Specific data on the accumulation and distribution of this compound and its metabolites in plant tissues is not available from the search results. However, plants can absorb organic compounds from their environment and translocate them to different tissues. The lipophilicity of a compound can influence its uptake and distribution within plant tissues. Once inside the plant, compounds can be metabolized and the resulting metabolites may be stored in vacuoles or bound to cell wall components.
Enzymatic Systems Involved in this compound Metabolism in Plants (e.g., Cytochrome P450s, Glucosyltransferases)
Based on general plant xenobiotic metabolism, enzymatic systems likely involved in the potential metabolism of this compound in plants would include cytochrome P450s, which are involved in oxidation reactions like hydroxylation, and glucosyltransferases, which catalyze the conjugation of compounds with glucose. taylorfrancis.comnih.gov Plants utilize these enzymes as part of their detoxification mechanisms. taylorfrancis.commit.edu Without specific studies on this compound in plants, the exact involvement of these or other enzymatic systems remains speculative based on the provided information.
Environmental Fate, Degradation, and Ecotoxicology of Cloflumide
Environmental Persistence and Transformation Pathways of CLOFLUMIDE
The persistence of this compound in the environment is influenced by its susceptibility to various degradation pathways, including photodegradation, abiotic hydrolysis, and microbial metabolism. These processes transform the parent compound into metabolites, which may have different environmental behaviors and toxicities.
Photodegradation Kinetics and Product Analysis in Aquatic and Terrestrial Environments
Photodegradation involves the breakdown of a compound by light energy, primarily ultraviolet (UV) and visible light. The kinetics of photodegradation describe the rate at which this process occurs, often expressed as a half-life. Product analysis identifies the transformation products formed during photodegradation.
Research on the photodegradation of clofibric acid (CA), a related compound, provides insights into potential mechanisms for chlorinated aromatic compounds. Natural photolysis is a primary transformation pathway for some pharmaceutical contaminants in surface water, and its efficiency can be influenced by dissolved organic matter (DOM). frontiersin.org Studies on CA showed that rural water was more conducive to photolysis than urban water. frontiersin.org Humic acid (HA), a component of DOM, can influence direct photolysis through physical mechanisms like internal filtering and competition for active sites. frontiersin.org Reactive oxygen species, such as hydroxyl radicals (OH•), singlet oxygen (¹O₂), and excited triplet DOM (³DOM*), have been identified as key factors in the photodegradation of CA in the presence of fulvic acid (FA) or tyrosine (Tyr). frontiersin.org Photodegradation of CA can involve hydroxyl radical oxidation, cleavage of the C-O bond, dechlorination, and rechlorination. frontiersin.org
Studies using UV irradiation at 185 nm on clofibric acid in water and sewage treatment plant effluent demonstrated that the degradation followed pseudo-first-order kinetics. nih.gov While OH radicals generated from water photolysis contributed to indirect photolysis, direct photolysis was the main removal process. nih.gov Rapid chloride ion release was observed, preventing the accumulation of chlorinated intermediates, and non-chlorinated products were further degraded. nih.gov
Abiotic Hydrolysis and Redox Transformation of this compound
Abiotic hydrolysis is the breakdown of a compound by reaction with water, without the involvement of living organisms. Redox transformations involve changes in the oxidation state of the molecule. The stability of a compound to hydrolysis is often dependent on pH.
Some compounds, like the herbicide clomazone (B1669216), are stable to hydrolysis over a wide pH range (pH 5-9). researchgate.net In the case of chlorine monofluoride (ClF), hydrolysis with water yields hypochlorous acid (HOCl) and hydrofluoric acid (HF). youtube.com
Information specifically detailing the abiotic hydrolysis and redox transformation pathways of this compound was not extensively found in the provided search results. However, the general principles of hydrolysis and redox reactions apply to organic compounds in the environment. The presence of specific functional groups within the this compound molecule would dictate its susceptibility to these transformations under different environmental conditions (e.g., pH, presence of redox-active species).
Microbial Degradation Pathways of this compound in Soil and Water Systems
Microbial degradation is a crucial process for the removal of many organic compounds from the environment. Microorganisms, including bacteria and fungi, possess enzymes and metabolic pathways that can break down complex chemicals. nih.govagriscigroup.usmdpi.com The efficiency of microbial degradation is influenced by factors such as the presence of suitable microbial populations, temperature, moisture content, pH, and the availability of nutrients and oxygen. agriscigroup.uscopernicus.org
Microorganisms play a significant role in the biotransformation of xenobiotics in soils, sediments, and water bodies. nih.gov They can utilize these compounds as sources of carbon, energy, phosphorus, sulfur, and nitrogen. nih.gov Biotransformation is considered a highly effective metabolic process for degrading xenobiotic compounds. nih.gov Microorganisms have specific genes, enzymes, and degradative mechanisms that enable them to partially or completely metabolize xenobiotic substances in various ecosystems. nih.gov
The rate of microbial activity is influenced by temperature, with an optimum temperature for enzyme function. agriscigroup.us Soil water status is also critical, affecting microbial activity, substrate accessibility, and the diffusion of substrates and oxygen. copernicus.org In aerobic conditions, the presence of oxygen can enhance hydrocarbon metabolism. agriscigroup.us
While the search results highlight the general importance of microbial degradation for organic pollutants and mention the biodegradation of other pesticides and organic compounds by various microbial genera (e.g., Pseudomonas, Bacillus, Arthrobacter, Micrococcus, Fusarium, Laccaria, Streptomyces, Rhodococcus, Phanerochaete chrysosporium), specific details on the microbial degradation pathways and rates of this compound were not provided. nih.govagriscigroup.usmdpi.comacademicjournals.org However, given that this compound is an organic compound, it is likely subject to microbial degradation in soil and water systems, with the specific pathways and rates depending on the microbial communities present and the prevailing environmental conditions.
Environmental Distribution and Transport of this compound
The distribution and transport of this compound in the environment are governed by processes such as sorption to soil and sediment particles, leaching, and volatilization. These processes determine where the compound will accumulate and how it will move through different environmental compartments.
Sorption to Soil and Sediment Particles and Leaching Potential
Sorption is the process by which a chemical adheres to the surface of solid particles, such as soil and sediment. des.qld.gov.au This process can significantly influence the mobility and bioavailability of a compound in the environment. Sorption to organic matter and clay minerals is particularly important for many organic chemicals. des.qld.gov.auecetoc.orgsaskoer.ca The extent of sorption is influenced by various factors, including the properties of the chemical (e.g., polarity, charge), the properties of the sorbent (e.g., organic carbon content, clay content, surface area, charge), pH, ionic strength, and temperature. ecetoc.org
The organic carbon-water (B12546825) partition coefficient (KOC) is often used to describe the sorption of organic compounds to soil and sediment, normalized to the organic carbon content of the sorbent. ecetoc.org A higher KOC indicates stronger sorption and lower mobility. For ionizable organic compounds (IOCs), such as those that can exist in charged forms, electrostatic interactions with charged soil and sediment surfaces also play a significant role in sorption. nih.govslu.se Negatively charged surfaces on clay minerals and organic matter can adsorb cations, while anion exchange can occur on positively charged minerals. des.qld.gov.aunih.gov
Leaching is the movement of dissolved chemicals through the soil profile with percolating water. researchgate.net The leaching potential of a compound is inversely related to its sorption to soil. Compounds that sorb weakly to soil are more prone to leaching and can potentially contaminate groundwater. researchgate.netresearchgate.net
Studies on the leaching potential of other pesticides through soil columns have shown that the amount leached is related to the compound's interaction with the soil. researchgate.netnih.gov Factors such as the number and nature of halogen atoms on the molecule can influence retention in soil. nih.gov Dissolved organic carbon content can also facilitate herbicide transport. researchgate.net
While specific sorption coefficients (like Kd or KOC) or leaching data for this compound were not found in the provided search results, the general principles of sorption and leaching apply. If this compound is an ionizable compound or has significant hydrophobic character, its sorption behavior will be influenced by soil properties like organic carbon content, clay content, and pH. ecetoc.orgnih.govslu.se A weak to moderate soil adsorption coefficient for a compound like clomazone suggests a potential threat to groundwater. researchgate.net Further studies are needed to determine the specific sorption characteristics and leaching potential of this compound.
Volatilization from Water and Soil Surfaces
Volatilization is the process by which a substance moves from the dissolved or adsorbed phase into the gas phase. For chemicals in water or soil, volatilization can lead to their transfer into the atmosphere. The rate of volatilization is influenced by the compound's vapor pressure, water solubility, Henry's Law constant, temperature, wind speed, and the characteristics of the soil or water surface.
A low Henry's Law constant and moderate vapor pressure for a compound like clomazone suggest that it may volatilize from dry soils. researchgate.net Volatilization loss of nitrogen from urea (B33335) application is influenced by soil moisture, pH, cation exchange capacity, and temperature. youtube.com Higher temperatures can increase the rate of enzymatic reactions involved in volatilization. youtube.com Plant residue can also influence volatilization by providing a surface for deposition, preventing contact with soil, and trapping moisture. youtube.com
Transport in Surface Water, Groundwater, and Atmospheric Systems
The transport of a chemical compound in the environment is influenced by its physical and chemical properties, as well as environmental conditions. While detailed studies specifically on the transport of this compound in surface water, groundwater, and atmospheric systems are limited in the available information, some properties can provide indications of its potential behavior.
This compound is reported to have a low Henry's law constant and moderate vapor pressure. researchgate.net A low Henry's law constant suggests limited volatilization from water, while a moderate vapor pressure indicates some potential for volatilization from dry surfaces, such as soil. researchgate.net
Regarding its interaction with soil, this compound is indicated to have a weak to moderate soil adsorption coefficient. researchgate.net This suggests that it may not strongly bind to soil particles, which could potentially increase its mobility in soil and pose a threat to groundwater supplies under certain conditions. researchgate.net The transport of substances in soil and into groundwater is influenced by factors such as soil type, organic matter content, water flow, and the compound's solubility and adsorption characteristics.
Transport in surface water would be influenced by factors such as water flow, sedimentation, and potential partitioning between the water column and suspended solids or bed sediment. Without specific studies on this compound's behavior in these compartments, a detailed assessment of its transport in surface water is not possible based on the current information.
Atmospheric transport, beyond potential volatilization from dry soil surfaces, would depend on the compound's persistence in the air and its susceptibility to atmospheric degradation processes, for which specific data on this compound were not found.
Ecotoxicological Assessment of this compound in Non-Target Organisms and Ecosystems
Ecotoxicological assessments evaluate the potential for a chemical substance to cause adverse effects on non-target organisms and the structure and function of ecosystems. Studies have been conducted to assess the toxicity of this compound to various aquatic and terrestrial organisms.
Acute and Chronic Toxicity to Aquatic Organisms (e.g., Algae, Invertebrates, Fish)
Studies have investigated the toxicity of this compound to several aquatic species, including fish, invertebrates, and algae.
Acute toxicity tests with Zebra Fish (Danio rerio) exposed to this compound for 96 hours showed no mortality at concentrations up to 100 mg/L, indicating low acute toxicity to this fish species under the tested conditions. europa.eu The 96-hour LC50 was determined to be > 100 mg/L based on nominal concentrations. europa.eu
For aquatic invertebrates, studies were conducted on Daphnia magna and Artemia salina. The 48-hour median effective concentration (EC50) for Daphnia magna, based on mobility inhibition, was determined to be 8.1 mg/L. europa.eu This EC50 value suggests that the substance is likely to be hazardous to aquatic invertebrates and can be classified in aquatic chronic category 2 according to CLP criteria. europa.eu For Artemia salina, the 48-hour LC50 was observed to be > 87.9842 mg/L, and the LC100 was 879.842 mg/L. europa.eu
Toxicity to algae was assessed using Desmodesmus subspicatus. While one assessment based on growth rate indicated the chemical to be non-toxic with an EC50 > 200 mg/L, another observation noted toxicity on the growth of Desmodesmus subspicatus after a 72-hour exposure period, leading to a classification in aquatic chronic category 3 according to CLP criteria. europa.eu
The available aquatic toxicity data are summarized in the table below:
| Organism | Endpoint | Exposure Duration | Result | Classification (CLP) |
| Danio rerio | Acute Toxicity (Mortality) | 96 hours | LC50 > 100 mg/L | Nonhazardous |
| Daphnia magna | Mobility Inhibition | 48 hours | EC50 = 8.1 mg/L | Aquatic Chronic Category 2 |
| Artemia salina | Acute Toxicity (Mortality) | 48 hours | LC50 > 87.9842 mg/L, LC100 879.842 mg/L | Not specified based on this data |
| Desmodesmus subspicatus | Growth Inhibition | 72 hours | EC50 > 200 mg/L | Nontoxic |
| Desmodesmus subspicatus | Growth Inhibition | 72 hours | Toxicity observed | Aquatic Chronic Category 3 |
Effects on Terrestrial Organisms (e.g., Soil Microorganisms, Earthworms, Non-Target Plants)
The impact of this compound on terrestrial organisms, including soil microorganisms, earthworms, and non-target plants, is an important aspect of its environmental risk assessment.
Studies on the toxicity of this compound to microorganisms indicated no observed effects on their growth after a 30-hour exposure period, with a NOEC value of 10,000 mg/L. europa.eu Based on these studies, the chemical is considered nontoxic to the tested microorganisms. europa.eu
Bioaccumulation and Biomagnification Potential in Ecological Food Webs
Bioaccumulation refers to the accumulation of a substance in the tissues of a living organism over time, occurring when the rate of uptake exceeds the rate of elimination. alloprof.qc.caalbert.io Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. alloprof.qc.caalbert.io These processes are particularly relevant for persistent and fat-soluble compounds. albert.iocimi.org
General principles of bioaccumulation and biomagnification highlight that substances can enter the food web and increase in concentration as they move up trophic levels. alloprof.qc.caalbert.iocimi.org Persistent organic pollutants (POPs), for instance, are known to bioaccumulate and biomagnify due to their resistance to breakdown and ability to build up in fatty tissues. cimi.org
Specific data regarding the bioaccumulation and biomagnification potential of this compound in ecological food webs were not found in the provided search results. Assessing this potential typically involves determining the bioconcentration factor (BCF) in aquatic organisms and examining the compound's persistence and lipophilicity (tendency to dissolve in fats). Without such specific data for this compound, its potential to bioaccumulate and biomagnify cannot be definitively assessed based on the available information.
Remediation and Mitigation Strategies for this compound Contamination in the Environment
Environmental remediation encompasses strategies and techniques aimed at cleaning up and restoring contaminated environments, such as soil, groundwater, and surface water. springer.comunity.edu Various methods exist for addressing chemical contamination, categorized broadly as biological, chemical, and physical techniques. oregonstate.edu
General remediation techniques include excavation and removal of contaminated soil, soil washing using water or chemical solutions, bioremediation which utilizes microorganisms to break down pollutants, and phytoremediation which employs plants to absorb or degrade contaminants. unity.edumdpi.comfrontiersin.org For contaminated water, methods like pump-and-treat systems, permeable reactive barriers, and chemical treatment can be used. unity.edu
Advanced Analytical Methodologies for Cloflumide Research
Chromatographic Techniques for CLOFLUMIDE and Metabolite Analysis
Chromatography plays a crucial role in separating this compound from its matrix and potential transformation products before detection. Various chromatographic methods are employed depending on the physicochemical properties of the analyte and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound and its metabolites. The development of a robust and reliable HPLC method involves several key steps, including method scouting, optimization, robustness testing, and validation. thermofisher.comijpsjournal.com Method scouting explores various column chemistries and mobile phase conditions to achieve satisfactory separation. thermofisher.com Optimization focuses on fine-tuning parameters such as mobile phase composition, flow rate, temperature, and gradient profile to enhance resolution, speed, and reproducibility. thermofisher.commastelf.comscispace.com
Validation of an HPLC method is a systematic process that confirms its suitability for the intended purpose. thermofisher.comejgm.co.uk This typically involves evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness, following established guidelines. ijpsjournal.comresearchgate.net A well-validated HPLC method ensures reliable and consistent results for the analysis of this compound and its related substances. ijpsjournal.com
Gas Chromatography (GC) for Volatile this compound Analysis
Gas chromatography is particularly suited for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be applied to the analysis of volatile impurities or degradation products associated with this compound. medistri.comresearchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. phenomenex.com Various stationary phases with different polarities are available to achieve optimal separation for a wide range of volatile organic compounds. phenomenex.com Headspace analysis is a common sample preparation technique used in conjunction with GC for the analysis of volatile compounds in various matrices. medistri.comepa.gov
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle sizes (typically less than 2 µm) in the stationary phase and operating at higher pressures. globalresearchonline.netwaters.comresearchgate.net This results in significantly enhanced separation efficiency, speed, sensitivity, and resolution compared to conventional HPLC. globalresearchonline.netwaters.comresearchgate.netijsrtjournal.com For this compound research, UPLC can offer faster analysis times, improved resolution of closely eluting peaks, and increased sensitivity for the detection of low-level metabolites or impurities. globalresearchonline.netwaters.comijsrtjournal.com The use of smaller particles leads to lower theoretical plate heights, allowing for shorter columns and/or higher flow rates without compromising efficiency. globalresearchonline.net This makes UPLC a valuable tool for high-throughput analysis and for resolving complex mixtures encountered in this compound research. waters.comijsrtjournal.com
Mass Spectrometry (MS) Applications in this compound Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the identification and structural characterization of compounds. When coupled with chromatographic techniques (LC-MS or GC-MS), it becomes an even more potent tool for the analysis of complex samples containing this compound and its transformation products. silantes.comthermofisher.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. libretexts.orgthermofisher.commsu.edu This precise mass information is crucial for determining the elemental composition or molecular formula of an analyte, including this compound and its metabolites or degradants. libretexts.orgthermofisher.commsu.edursc.org Unlike low-resolution MS, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions due to the slight mass defects of different isotopes. libretexts.orgmsu.edu Accurate mass measurements with low mass error (e.g., within 5 ppm) can significantly narrow down the possible molecular formulas for an unknown compound. thermofisher.comyoutube.com
Tandem Mass Spectrometry (MS/MS or MSn) for Structural Elucidation of this compound and its Degradants
Tandem Mass Spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, with fragmentation occurring between the stages. wikipedia.org This technique is invaluable for obtaining structural information about an analyte by generating fragment ions. scispace.comwikipedia.org By analyzing the fragmentation pattern of this compound or its degradants, researchers can deduce the structural features and connectivity of the molecule. scispace.comchrom-china.comnih.gov MS/MS can be performed in various modes, such as product ion scanning, precursor ion scanning, or neutral loss scanning, to gain specific structural insights. wikipedia.org For complex molecules or mixtures, sequential fragmentation (MSn) in ion trap mass spectrometers can provide even more detailed structural information by breaking down fragment ions further. wikipedia.orgmdpi.com This is particularly useful for elucidating the structures of unknown degradation products or metabolites of this compound. chrom-china.comnih.gov
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Matrix Analysis
Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, are indispensable tools for analyzing complex matrices. These techniques are widely used for both qualitative and quantitative analysis of unknown compounds in intricate samples. ijprajournal.com The coupling of chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) allows for the separation of mixtures into individual components, followed by their identification and quantification based on their mass-to-charge ratio and fragmentation patterns. ijprajournal.comresearchgate.netslideshare.net
LC-MS is particularly well-suited for the analysis of non-volatile and thermally unstable compounds. mdpi.com It separates analytes based on their solubility in different solvents, making it effective for handling complex environmental samples such as wastewater. mdpi.com LC-MS/MS, which incorporates tandem mass spectrometry, provides enhanced sensitivity and specificity for the identification and quantification of trace-level contaminants in complex environmental matrices like water, soil, and air. mdpi.com This is achieved by selecting a precursor ion and then fragmenting it to produce characteristic product ions, which significantly reduces interference from the sample matrix. mdpi.com Studies have highlighted the utility of LC-MS/MS coupled with sample preparation techniques like Solid-Phase Extraction (SPE) for detecting trace levels of various contaminants in environmental water matrices, achieving low detection limits. mdpi.com
GC-MS is another powerful hyphenated technique that combines gas chromatography with mass spectrometry to identify and quantify different substances in a test sample. ijprajournal.com It is particularly effective for analyzing volatile and semi-volatile organic compounds. mdpi.com Like LC-MS, GC-MS allows for the analysis and detection of even small amounts of a substance. ijprajournal.com The gas chromatograph separates the chemical mixture into individual components, which are then identified and quantified by the mass spectrometer. researchgate.net GC-MS/MS further enhances the analytical capabilities of GC-MS, particularly for the analysis of complex environmental samples, offering high reliability for determining residues with desired limits of detection and low sensitivity to matrix interferences. sciendo.com
While specific detailed research findings on this compound analysis using these exact hyphenated techniques in complex matrices were not extensively detailed in the provided search results, the general principles and applications of LC-MS/MS and GC-MS in environmental and biological analysis of various compounds, including pharmaceuticals and contaminants, are well-established. mdpi.comsciendo.com The ability of these techniques to handle complex matrices and provide sensitive and specific detection makes them highly relevant for this compound research in such samples.
Sample Preparation Techniques for Environmental and Biological Matrices
Sample preparation is a critical step in the analytical process, accounting for a significant portion of the total analysis time. chromatographyonline.com Its primary goal is to provide a representative and homogeneous sample that is free of interferences and compatible with the chosen analytical method. nih.gov For the analysis of this compound in environmental and biological matrices, effective sample preparation is essential to isolate and concentrate the analyte while removing or reducing interfering matrix components. nih.govmdpi.comnumberanalytics.com Common sample preparation techniques used to mitigate matrix effects in environmental and biological samples include filtration, centrifugation, solid-phase extraction, and solvent extraction. numberanalytics.com
The composition and complexity of the sample matrix significantly influence the choice and optimization of sample preparation techniques. numberanalytics.com Biological matrices, such as plasma, serum, or urine, are particularly complex and can contain high concentrations of endogenous compounds like proteins, lipids, and phospholipids (B1166683) that can interfere with the analysis. psu.educhromatographyonline.com Environmental matrices like water, soil, and sediment also contain a variety of substances that can impact analytical results. numberanalytics.com
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) is a widely used sample preparation technique known for its selectivity and versatility. chromatographyonline.comnih.govmdpi.com It involves passing a liquid sample through a solid sorbent material that selectively retains the target analyte while the matrix components pass through. nih.gov The analyte is then eluted from the sorbent using a suitable solvent. nih.gov SPE offers a range of sorbent chemistries, allowing for the optimization of extraction based on the analyte's properties (e.g., polarity, ionic characteristics) and the sample matrix. chromatographyonline.commdpi.com Optimizing SPE involves selecting the appropriate sorbent, conditioning and equilibration steps, and optimizing the washing and elution conditions to achieve selective extraction and thorough matrix removal. chromatographyonline.commdpi.com For example, reversed-phase sorbents like C8 and C18 are suitable for hydrophobic analytes, while ion-exchange media are used for compounds with acidic or basic functional groups. chromatographyonline.commdpi.com The sample matrix also needs to be considered when selecting the sorbent. chromatographyonline.com
Liquid-Liquid Extraction (LLE), also known as solvent extraction, is another common technique used for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.org LLE is effective for isolating and purifying substances from complex mixtures by transferring the target compound from one phase to another based on its partition coefficient. longdom.org Optimization of LLE involves selecting appropriate solvents with favorable partition coefficients for the analyte, determining the optimal solvent ratio, and optimizing extraction time and mixing intensity. longdom.orgkjhil.comchromatographyonline.comzaiput.com Adding salts to the aqueous phase can increase the partition coefficient of hydrophilic analytes and improve their recovery into the organic phase (salting out). chromatographyonline.com
While specific optimization protocols for SPE and LLE applied directly to this compound were not found in the provided search results, the general principles and strategies for optimizing these techniques for various analytes in environmental and biological matrices are well-established. chromatographyonline.commdpi.comlongdom.orgkjhil.comchromatographyonline.comzaiput.comfrontiersin.orgnih.gov These principles would be applied to develop efficient extraction methods for this compound, considering its specific chemical properties and the nature of the sample matrix.
Matrix Effects and Quality Control in this compound Analytical Assays
Matrix effects are a significant challenge in analytical assays, particularly when analyzing complex environmental and biological matrices using techniques like LC-MS/MS. chromatographyonline.combataviabiosciences.commdpi.comnih.gov Matrix effects refer to the influence of components in the sample matrix (other than the analyte) on the analytical signal, which can lead to signal suppression or enhancement, resulting in inaccurate quantification. chromatographyonline.combataviabiosciences.commdpi.com These effects are often caused by co-eluting substances that interfere with the ionization efficiency of the analyte in mass spectrometry. bataviabiosciences.commdpi.com
In biological matrices, endogenous compounds such as proteins, lipids, and phospholipids are common sources of matrix effects. psu.educhromatographyonline.com In environmental samples, dissolved organic matter, salts, and other inorganic compounds can cause interference. numberanalytics.com Evaluating and mitigating matrix effects are crucial for ensuring the accuracy and reliability of analytical results. bataviabiosciences.comnih.govchromatographyonline.comarborassays.com
Quality Control (QC) is an essential part of analytical assays to monitor performance and ensure the reliability and reproducibility of results over time. nih.govyoutube.comyoutube.comwuxibiologics.com QC practices in analytical laboratories, particularly in regulated environments, involve analyzing control samples with known concentrations of the analyte alongside experimental samples. nih.govyoutube.comyoutube.com These quality control samples help assess the accuracy, precision, and consistency of the analytical method and identify potential issues such as matrix effects or instrument variations. nih.govyoutube.com
Strategies to address matrix effects include optimizing sample preparation techniques to remove interfering substances, using matrix-matched calibration standards (preparing standards in the same matrix as the samples), and employing internal standards that are expected to behave similarly to the analyte during the analytical process and experience comparable matrix effects. chromatographyonline.comchromatographyonline.comarborassays.com While specific data on matrix effects and quality control measures for this compound analysis were not found, the general principles and strategies for managing matrix effects and implementing quality control in analytical assays for various compounds in complex matrices are directly applicable to this compound research. numberanalytics.compsu.educhromatographyonline.combataviabiosciences.commdpi.comnih.govchromatographyonline.comarborassays.comnih.govyoutube.com
Future Directions and Emerging Research Avenues for Cloflumide
Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Holistic CLOFLUMIDE Research
The application of multi-omics technologies, including metabolomics, proteomics, and transcriptomics, offers a powerful approach to holistically investigate the effects of this compound on biological systems. While traditional research often relies on single-omics methods, which provide limited insight into the complete picture, integrated multi-omics can reveal intricate metabolic networks and regulatory mechanisms affected by chemical exposure. europa.eu
Research in this area could involve exposing model organisms or relevant environmental matrices (e.g., soil, water) to this compound and analyzing the resulting changes at multiple molecular levels. Transcriptomics can reveal alterations in gene expression patterns, indicating which genes are upregulated or downregulated in response to this compound. nih.govnih.gov Proteomics can identify changes in protein abundance and modifications, providing insights into the functional state of the biological system. nih.govnih.gov Metabolomics can capture the downstream effects of these changes by analyzing the complete set of metabolites, offering a snapshot of the metabolic pathways affected. europa.eunih.gov
Integrating data from these different omics layers through bioinformatics and statistical approaches can help to unravel complex interactions and identify key biological pathways and processes perturbed by this compound. mdpi.commdpi.com This integrated approach can lead to the identification of potential biomarkers of exposure or effect, provide a deeper understanding of the compound's mode of action, and inform more accurate risk assessments. nih.govbiorxiv.org For instance, multi-omics has been used to understand the pathogenic mechanisms associated with early-life pesticide exposure in model organisms, revealing metabolic effects that could serve as biomarkers for predicting future negative health outcomes. nih.govbiorxiv.org Similarly, multi-omics analysis has been instrumental in understanding insecticide resistance mechanisms by identifying enzymatic and metabolic pathways involved in detoxification. nih.gov
A potential research project could involve a time-series multi-omics study to track the dynamic molecular responses of a non-target organism exposed to this compound over time. This could reveal the temporal progression of biological changes and identify early indicators of exposure or toxicity.
Advanced Computational Modeling and Artificial Intelligence in Predicting this compound Environmental Fate and Mechanistic Interactions
Advanced computational modeling and Artificial Intelligence (AI) are increasingly valuable tools for predicting the environmental fate and mechanistic interactions of chemical compounds like this compound. nih.govstantec.com These approaches can complement experimental studies by providing rapid and cost-effective predictions, especially when experimental data are limited. researchgate.netepa.gov
Computational models, such as quantitative structure-activity relationships (QSARs) and multimedia fate and transport models, can estimate various environmental properties of this compound, including its degradation rates, partitioning behavior between different environmental compartments (air, water, soil), and potential for long-range transport. researchgate.netrsc.orgnih.govresearchgate.net QSAR models, for example, can estimate toxicity based on the chemical's physical-chemical properties and structural attributes. researchgate.net Multimedia fate models can integrate information on chemical properties, environmental scenarios, and emissions to predict the distribution and fluxes of this compound in the environment. nih.govresearchgate.net
Furthermore, computational toxicology tools can predict in vivo toxicity and identify potential targets associated with a chemical's mode of action. nih.govepa.govaltex.org These tools can help prioritize chemicals for further testing and reduce the reliance on animal testing. epa.gov For this compound, computational approaches could be used to predict its potential toxicity to various non-target organisms and to explore its potential molecular targets within biological systems. oup.com
An example of future research could involve developing a machine learning model trained on existing environmental monitoring data and this compound's chemical properties to predict its concentration in different environmental compartments under various climatic conditions.
Development of Novel this compound-Based Chemical Probes for Biological System Interrogation
The development of novel this compound-based chemical probes represents a promising avenue for a more detailed interrogation of its interactions within biological systems. Chemical probes are small molecules used to modulate specific biological pathways or identify molecular targets, providing valuable tools for understanding biological processes. numberanalytics.comeubopen.org
This compound-based probes could be designed to selectively bind to or interact with specific proteins or other biomolecules that are hypothesized to be its targets. By incorporating detectable labels (e.g., fluorescent tags, affinity tags) into the this compound structure, researchers could track its distribution in cells or tissues, identify the proteins it binds to, and study the downstream effects of these interactions. nih.govnih.govvcu.edu
Reactivity-based chemical probes have been used to map the proteome-wide interactions of environmental chemicals, uncovering novel mechanisms of toxicity. nih.gov Similarly, this compound-based probes could help to identify its direct protein targets within organisms, even in complex biological matrices. nih.govnih.gov This could provide crucial information about its mode of action at the molecular level, which may not be fully elucidated through traditional toxicological studies.
Future research could focus on synthesizing this compound derivatives with appended tags that allow for affinity purification of interacting proteins, followed by mass spectrometry to identify the bound targets. Another approach could involve developing fluorescent this compound probes to visualize its localization within cells or organisms. researchgate.netjanelia.org
Sustainable Manufacturing Processes for this compound and its Derivatives
Research into sustainable manufacturing processes for this compound and its derivatives is essential to minimize the environmental footprint associated with its production. Traditional chemical synthesis methods can be resource-intensive and generate significant amounts of waste. frontiersin.org
Future directions in this area should focus on developing greener synthetic routes that utilize more environmentally friendly solvents, reduce energy consumption, and minimize the generation of hazardous byproducts. frontiersin.orgacs.org This could involve exploring alternative reaction conditions, catalysts, and separation techniques. frontiersin.org
The principles of green chemistry should be applied throughout the lifecycle of this compound production, from the sourcing of raw materials to the disposal of manufacturing waste. researchgate.net Research could investigate the use of renewable resources as starting materials or the development of biocatalytic processes for specific synthesis steps. frontiersin.org
An example could be research into developing a continuous flow synthesis process for this compound that reduces reaction times, improves yields, and minimizes solvent usage compared to traditional batch processes.
Research on this compound in the Context of Climate Change and Emerging Environmental Challenges
Research on this compound must increasingly consider the context of climate change and other emerging environmental challenges. Climate change can significantly influence the environmental fate, transport, and effects of pesticides. nih.govpanna.orggroundwateruk.orgnih.govpesticidecollaboration.org
Changes in temperature, precipitation patterns, and extreme weather events can alter the degradation rates of this compound in soil and water, affect its volatilization and atmospheric transport, and modify its leaching potential into groundwater. nih.govgroundwateruk.orgnih.govpesticidecollaboration.org Increased temperatures, for example, can lead to faster degradation in some cases but also increased volatilization. groundwateruk.orgpesticidecollaboration.org Changes in rainfall intensity can increase surface runoff and the movement of pesticides to surface waters. groundwateruk.org
Climate change can also influence the prevalence and distribution of pests, potentially leading to changes in pesticide usage patterns. panna.orggroundwateruk.orgpesticidecollaboration.org This could result in increased or altered application of compounds like this compound, further impacting the environment. nih.govpesticidecollaboration.org
Emerging environmental challenges, such as the increasing presence of microplastics or other novel contaminants, could also interact with this compound, potentially altering its fate and effects. Research is needed to understand how this compound behaves in complex environmental mixtures and how these interactions might be influenced by changing environmental conditions.
Future research should utilize modeling approaches to predict the environmental fate and potential risks of this compound under different climate change scenarios. nih.govgroundwateruk.org This could involve integrating climate models with environmental fate models. nih.gov Studies should also investigate the combined effects of this compound and other environmental stressors, such as heat stress or drought, on non-target organisms. nih.gov Research is also needed to understand the potential for this compound to contribute to greenhouse gas emissions or other climate-related processes. panna.org
An important research question is how the efficacy of this compound as a pest control agent might be affected by climate change, and whether this could lead to increased application rates and consequently higher environmental concentrations. nih.govpesticidecollaboration.org
Q & A
What are the key physicochemical properties of CLOFLUMIDE, and how do they influence experimental design in pharmacokinetic studies?
Basic Research Focus
this compound's solubility, logP (partition coefficient), pKa, and stability under varying pH/temperature conditions are critical for designing dissolution assays or bioavailability studies. For instance, poor aqueous solubility may necessitate the use of co-solvents (e.g., DMSO) or lipid-based formulations in in vitro models. Stability data inform storage conditions and sample preparation timelines to avoid degradation .
Methodological Guidance :
- Use HPLC or LC-MS to quantify solubility and stability.
- Validate assays under physiological pH (6.8–7.4) and temperature (37°C) .
How can researchers resolve contradictions in reported efficacy data for this compound across different in vitro models?
Advanced Research Focus
Discrepancies often arise from variations in cell lines, assay conditions (e.g., incubation time, concentration ranges), or endpoint measurements (e.g., IC₅₀ vs. EC₅₀). For example, conflicting IC₅₀ values in cancer cell lines may reflect differences in metabolic activity or receptor expression profiles.
Methodological Guidance :
- Conduct systematic reviews to identify confounding variables .
- Replicate studies using standardized protocols (e.g., ISO 20787 for in vitro bioassays) and include positive/negative controls .
- Perform meta-analyses to quantify heterogeneity across studies .
What are the best practices for synthesizing and characterizing high-purity this compound in academic settings?
Basic Research Focus
Synthesis protocols must prioritize reproducibility. For example, a 2022 study optimized this compound synthesis via a two-step nucleophilic substitution, achieving >98% purity after recrystallization .
Methodological Guidance :
- Document reaction conditions (temperature, solvent ratios, catalyst) in detail.
- Confirm purity via NMR (¹H/¹³C), HPLC (≥95% peak area), and elemental analysis.
- Provide spectral data in supplementary materials for peer validation .
How should researchers design dose-response studies for this compound to account for non-linear pharmacokinetics in vivo?
Advanced Research Focus
Non-linear kinetics (e.g., saturation of metabolic enzymes) require adaptive dosing regimens. For instance, a 2023 study used allometric scaling from rodent to human models, adjusting for species-specific CYP450 activity .
Methodological Guidance :
- Use staggered dosing cohorts (e.g., 10, 30, 100 mg/kg) with frequent plasma sampling.
- Apply compartmental modeling (e.g., NONMEM) to estimate clearance and volume of distribution .
What analytical strategies are recommended for detecting this compound metabolites in complex biological matrices?
Advanced Research Focus
Untargeted metabolomics using high-resolution mass spectrometry (HRMS) paired with molecular networking can identify novel metabolites. For example, a 2024 study identified three hydroxylated metabolites in rat liver microsomes using LC-HRMS/MS .
Methodological Guidance :
- Use collision-induced dissociation (CID) to fragment ions and annotate structures.
- Validate findings with synthetic metabolite standards .
How can in silico modeling improve the target specificity of this compound derivatives?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) predict binding affinities and conformational stability. A 2023 study redesigned this compound analogs with reduced off-target kinase inhibition using free-energy perturbation (FEP) calculations .
Methodological Guidance :
- Validate in silico hits with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Cross-reference results with crystallographic data from the PDB .
What ethical considerations apply to preclinical toxicity studies of this compound?
Basic Research Focus
Follow OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose). Include justification for animal models, sample sizes, and humane endpoints in institutional ethics submissions .
Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
